Cas no 680-08-0 (diethyl (1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)propanedioate)

diethyl (1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)propanedioate structure
680-08-0 structure
Product name:diethyl (1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)propanedioate
CAS No:680-08-0
MF:C10H12F6O5
MW:326.18970489502
CID:1723423
PubChem ID:12677

diethyl (1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)propanedioate Chemical and Physical Properties

Names and Identifiers

    • diethyl (1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)propanedioate
    • [2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]malonic acid diethyl ester
    • diethyl 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)propanedioate
    • 680-08-0
    • DTXSID70218190
    • MALONIC ACID, (1-HYDROXY-2,2,2-TRIFLUORO-1-TRIFLUOROMETHYL)ETHYL-, DIETHYL ESTER
    • BRN 1915911
    • Propanedioic acid,?2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-,?diethyl ester
    • Diethyl 2-[1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]malonate
    • 1-Hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)malonic acid diethyl ester
    • Inchi: InChI=1S/C10H12F6O5/c1-3-20-6(17)5(7(18)21-4-2)8(19,9(11,12)13)10(14,15)16/h5,19H,3-4H2,1-2H3
    • InChI Key: HXVWSPYWLBVECZ-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C(C(=O)OCC)C(C(F)(F)F)(C(F)(F)F)O

Computed Properties

  • Exact Mass: 326.05886
  • Monoisotopic Mass: 326.05889245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 72.8Ų

Experimental Properties

  • PSA: 72.83

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